molecular formula C17H15F3N2O2S B2881278 (E)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-3-(thiophen-2-yl)acrylamide CAS No. 1235701-67-3

(E)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2881278
CAS No.: 1235701-67-3
M. Wt: 368.37
InChI Key: OLQDGUCRUOTIFV-BQYQJAHWSA-N
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Description

(E)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-3-(thiophen-2-yl)acrylamide is a synthetic acrylamide derivative characterized by its unique structural features. The molecule contains:

  • Aryl substituents: A phenyl ring substituted with a 2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl group at the para position and a thiophen-2-yl group at the β-position. The trifluoroethylamine moiety enhances metabolic stability and lipophilicity, while the thiophene ring contributes to π-π stacking interactions in biological targets.
  • Physicochemical properties: High polarity due to the amide and ketone groups, balanced by the hydrophobic trifluoroethyl and thiophene groups.

Properties

IUPAC Name

(E)-N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O2S/c18-17(19,20)11-21-16(24)10-12-3-5-13(6-4-12)22-15(23)8-7-14-2-1-9-25-14/h1-9H,10-11H2,(H,21,24)(H,22,23)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQDGUCRUOTIFV-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-3-(thiophen-2-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula: C21_{21}H21_{21}F3_3N2_2O4_4
  • Molecular Weight: 422.4 g/mol
  • CAS Number: 1235684-43-1

The biological activity of this compound is hypothesized to be mediated through its interaction with specific molecular targets such as enzymes and receptors. The trifluoroethyl group enhances binding affinity, which may modulate the activity of these targets and influence various biochemical pathways. This interaction can lead to significant biological effects, including anti-cancer properties.

Biological Activity Overview

Research indicates that compounds similar to this compound may exhibit several biological activities:

  • Anticancer Activity
    • The compound's structure suggests potential efficacy against various cancer types. For example, analogs have demonstrated cytotoxic effects in cancer cell lines through apoptosis induction and inhibition of cell proliferation.
    • A study showed that similar compounds exhibited improved cytotoxicity compared to established chemotherapeutics like bleomycin in hypopharyngeal tumor models .
  • Enzyme Inhibition
    • The compound may act as a selective inhibitor for specific enzymes involved in cancer progression. For instance, phospholipase D (PLD) inhibitors have been linked to reduced cancer cell invasion and increased apoptosis .
    • Its mechanism may involve inhibiting pathways critical for tumor growth and metastasis.
  • Neuroprotective Effects
    • Some derivatives have shown promise in treating neurodegenerative diseases by inhibiting acetylcholinesterase (AChE), thereby enhancing cholinergic signaling . This suggests potential applications in Alzheimer’s disease therapy.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

StudyCompoundFindings
EF24 AnalogDemonstrated superior IKKb inhibition and cytotoxicity compared to reference drugs in various cancer models.
Piperidine DerivativesShowed dual inhibition of AChE and BuChE with antioxidant properties, indicating potential for Alzheimer’s treatment.
PLD InhibitorsHighlighted the importance of isoform selectivity in reducing cancer cell invasion and promoting apoptosis.

Scientific Research Applications

Structure and Composition

The molecular formula of (E)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-3-(thiophen-2-yl)acrylamide is C17H15F3N2O3C_{17}H_{15}F_3N_2O_3. It features a trifluoroethyl group, which is known for enhancing the lipophilicity and metabolic stability of compounds.

Molecular Weight

The molecular weight of this compound is approximately 352.31 g/mol .

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural features that may interact with biological targets. The incorporation of the thiophene moiety can enhance the pharmacological profile by improving the compound's ability to bind to specific receptors or enzymes.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.

Pharmacology

The unique trifluoroethyl group is hypothesized to influence the pharmacokinetics of the compound, potentially leading to improved bioavailability and reduced toxicity.

Case Study: GPCR Modulation

Studies suggest that similar compounds can act as modulators of G-protein-coupled receptors (GPCRs), which play critical roles in various physiological processes. Investigations into the agonistic or antagonistic properties of this compound could provide insights into new therapeutic strategies for diseases such as diabetes and obesity.

Neuropharmacology

Given the increasing interest in neuroactive compounds, this compound may also be explored for its effects on neurodegenerative diseases.

Case Study: Neuroprotective Effects

Compounds that share structural similarities with this compound have shown potential neuroprotective effects by modulating neurotransmitter systems or exhibiting antioxidant properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Structural Features Key Differences Biological Activity Reference
(E)-N-(2,2,2-Trifluoroethyl)-3-(4-adamantylphenyl)acrylamide (Compound 28) Acrylamide backbone, trifluoroethylamine, adamantyl-phenyl group Adamantyl group replaces thiophene and oxoethylphenyl Anti-estrogenic activity in breast cancer cells (IC₅₀: ~1.5 μM)
(E)-3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide (Compound 2) Acrylamide backbone, phenolic and methoxy substituents Lacks trifluoroethylamine; natural product from Lycium barbarum Anti-inflammatory activity (IC₅₀: 17.00 μM for NO inhibition)
(E)-N-(3-Chloro-4-fluorophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide Acrylamide backbone, halogenated aryl, trimethoxyphenyl Chloro-fluorophenyl instead of trifluoroethyl-substituted phenyl Antiproliferative activity (data not provided)
Ethyl 2-(2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamido)-4,5-dimethyl thiophene-3-carboxylate Cyanoacrylamide, thiophene-carboxylate ester Cyano group and ester functionality Antioxidant activity (DPPH assay: 80% inhibition at 100 μM)

Research Findings and Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight LogP Solubility (mg/mL) Melting Point (°C)
Target 413.35 (calc.) 2.8 0.15 (DMSO) 190–195 (predicted)
Compound 28 487.52 4.1 0.09 (DMSO) 207–209
Compound 2 385.40 1.9 0.25 (MeOH) Not reported

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